molecular formula C17H23N5 B12265850 N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine

N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine

Cat. No.: B12265850
M. Wt: 297.4 g/mol
InChI Key: BZYCHWXWJADCHF-UHFFFAOYSA-N
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Description

N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine is a complex organic compound that features a pyrimidine ring, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced via nucleophilic substitution reactions.

    Coupling with Pyridine: The final step involves coupling the piperidine-pyrimidine intermediate with a pyridine derivative under specific conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it could inhibit or activate certain kinases, affecting cell signaling and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine is unique due to its specific combination of pyrimidine, piperidine, and pyridine rings, which confer distinct chemical properties and potential biological activities. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H23N5

Molecular Weight

297.4 g/mol

IUPAC Name

N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine

InChI

InChI=1S/C17H23N5/c1-13-12-17(20-14(2)19-13)22-10-7-15(8-11-22)21(3)16-6-4-5-9-18-16/h4-6,9,12,15H,7-8,10-11H2,1-3H3

InChI Key

BZYCHWXWJADCHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CCC(CC2)N(C)C3=CC=CC=N3

Origin of Product

United States

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